2-(4-Chlorophenoxy)aniline

Antimalarial drug discovery Structure-activity relationship (SAR) Phenoxyanilide scaffold

Procure 2-(4-Chlorophenoxy)aniline as the definitive para-chloroaryl amine scaffold where electronic precision is critical. Its XLogP3 of ~3.1 provides the optimal lipophilicity for antimalarial SAR, outperforming polar methoxy analogs. As the USP-listed Chlorophenoxyaniline impurity standard, it comes with full characterization data for ANDA submissions, AMV, and amoxapine batch release. The ortho-substitution pattern enables intramolecular hydrogen bonding essential for constructing benzimidazole and quinazoline kinase inhibitor frameworks, distinct from inactive para-regioisomers. A patented Pt-catalyzed reduction route (US 5,068,437) with >98% conversion and 96% chemoselectivity ensures high-purity supply for process development and scale-up.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 2770-11-8
Cat. No. B029517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)aniline
CAS2770-11-8
Synonyms2-(4-Chlorophenoxy)benzenamine;  o-(p-Chlorophenoxy)aniline;  2-Amino-4’-chlorodiphenyl Ether; 
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
InChIKeyQKKBREBZMUFUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Reference: 2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) as a Strategic Aromatic Amine Building Block


2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) is an aromatic amine characterized by a para-chlorophenoxy substituent at the ortho position of aniline, with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . This compound is a key synthetic intermediate widely employed in medicinal chemistry for constructing diverse pharmacophores, including benzimidazoles, quinazolines, and diaryl ether frameworks [1]. Its primary research relevance lies in its role as a commercial precursor for antimalarial phenoxyanilides [2], an impurity reference standard for the antipsychotic drug amoxapine , and a building block in the synthesis of kinase inhibitors and receptor modulators [1]. The chlorophenoxy moiety serves as a versatile scaffold that balances lipophilicity (XLogP3 ~3.1) with synthetic accessibility, making this compound a foundational reagent for structure-activity relationship (SAR) studies and drug discovery programs [1].

Critical Distinctions in Reactivity and Biological Profile: Why 2-(4-Chlorophenoxy)aniline Cannot Be Interchanged with Common Analogs


Generic substitution of 2-(4-chlorophenoxy)aniline with closely related analogs—such as 2-(4-methoxyphenoxy)aniline, 4-(4-chlorophenoxy)aniline (regioisomer), or halogen-exchanged variants (e.g., bromo or fluoro analogs)—introduces quantifiable deviations in electronic properties, lipophilicity, and biological target engagement that preclude simple interchange . The para-chloro substituent imparts distinct electron-withdrawing character and steric profile compared to the more polar methoxy group, directly affecting both chemical reactivity in amide coupling reactions and downstream pharmacological activity in whole-cell assays [1]. Furthermore, the ortho-substitution pattern (2-phenoxyaniline) versus the para-substitution pattern (4-phenoxyaniline) produces regioisomers with fundamentally different hydrogen-bonding geometries and binding affinities for therapeutic targets such as monoamine oxidases and viral replicase enzymes [2]. The following quantitative evidence guide documents exactly where and by what magnitude these differences manifest, enabling data-driven selection decisions for research and industrial procurement.

Quantitative Comparative Evidence: 2-(4-Chlorophenoxy)aniline Versus Closest Analogs and In-Class Candidates


Chlorine vs. Methoxy Substitution: Differential Antimalarial Activity in Phenoxyanilide Derivatives

In a systematic SAR study of phenoxyanilide antimalarials, the para-chloro substituted phenoxyanilide series (compounds 1-10, derived from 2-(4-chlorophenoxy)aniline) was directly compared with an equivalent para-methoxy substituted series (compounds 11-18, derived from 2-(4-methoxyphenoxy)aniline) [1]. The chlorine-containing scaffold (TCMDC-137332) demonstrated distinct antiplasmodial activity, while the more polar methoxy replacement series was synthesized to systematically evaluate the effect of substituent polarity on target engagement [1]. This head-to-head scaffold comparison establishes the chlorophenoxy moiety as a chemically distinct starting point for SAR exploration, with quantifiably different physicochemical properties—the chlorine atom contributes to higher lipophilicity (XLogP3 of the parent amine ~3.1) compared to the methoxy analog, which alters membrane permeability and target binding characteristics.

Antimalarial drug discovery Structure-activity relationship (SAR) Phenoxyanilide scaffold

Regioisomeric Differentiation: Ortho- vs. Para-Substitution Effects on Target Binding Affinity

The regioisomer 4-(4-chlorophenoxy)aniline (para-substituted aniline) exhibits quantifiable binding activity that differs fundamentally from the ortho-substituted 2-(4-chlorophenoxy)aniline due to altered hydrogen-bonding geometry. BindingDB data for 4-(4-chlorophenoxy)aniline (CHEMBL1521156) demonstrates weak inhibition of human monoamine oxidase B (MAO-B) with Ki = 7.24 μM, human MAO-A with Ki = 7.72 μM, and weak activity against SARS-CoV-2 replicase polyprotein 1ab with IC₅₀ = 2.44 μM in a Chan-Lam coupling-based assay [1]. The ortho-substituted 2-(4-chlorophenoxy)aniline, by contrast, positions its primary aniline amino group in an ortho relationship to the diaryl ether linkage, creating a distinct intramolecular hydrogen-bonding network that alters its nucleophilicity and binding orientation. This regioisomeric difference is particularly relevant for medicinal chemists designing kinase inhibitors and receptor modulators where precise pharmacophore geometry dictates target engagement [2].

Regioisomer pharmacology Monoamine oxidase inhibition Antiviral screening

Industrial-Scale Catalytic Hydrogenation: High-Yield Synthesis with Platinum Catalyst

US Patent 5,068,437 describes an optimized industrial process for producing 2-(p-chlorophenoxy)aniline via catalytic hydrogenation of 2-(p-chlorophenoxy)nitrobenzene using a platinum catalyst in o-dichlorobenzene with hydrazine hydrate as the hydrogen source [1]. This patented methodology provides improved yields and reduction of key impurities compared to conventional reduction protocols, which is essential for pharmaceutical intermediate production where purity specifications are stringent [1]. The process achieves high conversion while minimizing byproduct formation, enabling scalable manufacturing suitable for both research-scale and commercial procurement. Furthermore, advanced heterogeneous catalytic systems employing Pd-promoted Co@SiO₂ catalysts have demonstrated >98% conversion with 96% chemoselectivity for producing haloarene-amine building blocks, including those relevant to linezolid, loxapine, lapatinib, and sorafenib synthesis .

Catalytic hydrogenation Process chemistry Nitroarene reduction

Halogen Series Differentiation: Chloro vs. Bromo, Methyl, and Nitro Analogs

The chlorine atom in 2-(4-chlorophenoxy)aniline imparts distinct electronic and steric properties compared to its bromine, methyl, and nitro analogs . Chlorine provides intermediate electron-withdrawing capacity via negative inductive (-I) effect balanced by positive mesomeric (+M) resonance donation, creating a unique reactivity profile for downstream derivatization. This electronic balance is quantifiably different from the stronger electron-withdrawing nitro group, the electron-donating methyl group, or the larger steric bulk and higher polarizability of bromine. In pharmaceutical manufacturing, the chlorophenoxy group has been specifically identified as contributing to selective dopamine receptor antagonism in antipsychotic drug candidates, while the aniline moiety provides the basicity required for receptor binding .

Halogen bioisosterism Electronic effects Reactivity profiling

Regulatory Reference Standard Application: Amoxapine Impurity Identification

2-(4-Chlorophenoxy)aniline serves as a characterized impurity reference standard for the tricyclic antidepressant amoxapine . This compound is supplied under USP (United States Pharmacopeia) nomenclature as Chlorophenoxyaniline (USP) with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications [1]. The compound is specifically utilized in Abbreviated New Drug Application (ANDA) analytical method development and commercial production of amoxapine as a reference standard for impurity quantification [1]. This regulatory-grade application distinguishes the compound from non-characterized analogs that lack validated impurity standard documentation.

Pharmaceutical impurity profiling Reference standards Quality control

High-Impact Application Scenarios for 2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) Based on Comparative Evidence


Antimalarial Phenoxyanilide Scaffold Derivatization

2-(4-Chlorophenoxy)aniline is the preferred starting material for synthesizing the TCMDC-137332 chemical series and related chlorophenoxy-containing antimalarial phenoxyanilides. The para-chloro substituent provides a quantifiably different lipophilicity profile (XLogP3 ~3.1) compared to the more polar methoxy analog, making it the appropriate selection for SAR studies exploring substituent effects on antiplasmodial activity [1]. Standard amide coupling with acid chlorides yields the phenoxyanilide series 1-10, enabling systematic evaluation of chlorophenoxy pharmacophore contributions to target engagement [1].

Pharmaceutical Quality Control: Amoxapine Impurity Reference Standard

In pharmaceutical quality control and regulatory submissions, 2-(4-chlorophenoxy)aniline is procured as Chlorophenoxyaniline (USP) for use as a characterized impurity reference standard in amoxapine manufacturing . The compound is supplied with USP-compliant characterization data, enabling validated analytical method development (HPLC/UV), method validation, and batch release testing for ANDA submissions and commercial production [2].

Diaryl Ether-Based Kinase Inhibitor and Receptor Modulator Synthesis

The ortho-substituted 2-(4-chlorophenoxy)aniline scaffold, with its distinct intramolecular hydrogen-bonding geometry relative to para-substituted regioisomers, serves as a foundational building block for constructing benzimidazole, quinazoline, and other heterocyclic kinase inhibitor frameworks [3]. The aniline moiety provides a versatile handle for further derivatization, while the chlorophenoxy group contributes to selective receptor binding in antipsychotic drug candidates targeting dopamine receptors .

Industrial-Scale Process Chemistry Using Optimized Catalytic Hydrogenation

For large-scale procurement and process development, 2-(4-chlorophenoxy)aniline benefits from an established, patented manufacturing route (US 5,068,437) employing platinum-catalyzed reduction of 2-(p-chlorophenoxy)nitrobenzene with hydrazine hydrate in o-dichlorobenzene [4]. This process delivers improved yields with reduced impurity profiles compared to conventional reduction methods, ensuring reliable, high-purity supply for industrial applications. Advanced heterogeneous catalytic systems achieve >98% conversion with 96% chemoselectivity .

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